4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived imine featuring a 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with a 4-methoxy group and a propargyl (prop-2-yn-1-yl) moiety at positions 4 and 3, respectively. The benzamide component contains a 4-ethoxy substituent. This Z-configuration imine is stabilized by resonance and tautomerism, as evidenced by spectroscopic data (e.g., absence of νS–H bands in IR) .
Properties
IUPAC Name |
4-ethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-4-13-22-18-16(24-3)7-6-8-17(18)26-20(22)21-19(23)14-9-11-15(12-10-14)25-5-2/h1,6-12H,5,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUWQSLAHYFXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Alkylation: The benzothiazole core is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.
Methoxylation and Ethoxylation:
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction with 4-ethoxybenzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the benzothiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, forming various cyclic derivatives.
Scientific Research Applications
Potential Applications
The potential applications of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide are broad-ranging:
- Medicinal Chemistry The compound can be used in the synthesis of pharmaceutical products .
- Biological Activities It may have potential biological activities. The presence of ethoxy and methoxy groups can influence its reactivity, potentially allowing for further derivatization to enhance biological activity or solubility.
- Antimicrobial & Anticancer Benzothiazole derivatives, which share structural similarities with the title compound, have shown antimicrobial and anticancer properties.
- Analgesic & Anti-inflammatory Benzamide derivatives, also structurally similar, exhibit analgesic and anti-inflammatory effects.
- Enhanced Bioactivity The presence of methoxy groups in similar compounds has been associated with enhanced bioactivity.
Chemical Reactivity and Synthesis
The chemical reactivity of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be explored through various synthetic pathways. It may undergo nucleophilic substitutions, particularly at the electrophilic sites of the benzamide or benzothiazole rings. The presence of the ethoxy and methoxy groups can influence its reactivity, potentially allowing for further derivatization to enhance biological activity or solubility.
Several compounds share structural similarities with 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contains thiazole ring | Antimicrobial & anticancer |
| Benzamide derivatives | Contains amide functional group | Analgesic & anti-inflammatory |
| Methoxy-substituted compounds | Presence of methoxy groups | Enhanced bioactivity |
These compounds highlight the unique structure of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide due to its combination of both ethoxy and methoxy substituents along with the propynyl side chain which may contribute to distinct pharmacological profiles compared to other similar compounds.
Interaction Studies
Interaction studies are crucial for understanding how 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide interacts with biological targets. These studies typically involve:
- Analyzing binding affinities
- Assessing structural changes upon binding
- Evaluating the functional consequences of these interactions
Thiazole Derivatives as Anticancer Agents
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Biological Activity
4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-ethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
| CAS Number | 868674-61-7 |
| Molecular Weight | 366.44 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and cellular receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis.
Biological Activities
Research indicates that 4-ethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibits a range of biological activities:
Anticancer Activity
Studies have shown that benzothiazole derivatives possess significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary findings suggest that it exhibits bactericidal activity, which may be linked to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.
Anti-inflammatory Effects
Research has indicated potential anti-inflammatory effects, likely due to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Research Findings and Case Studies
Several studies have explored the biological activities of related benzothiazole compounds, providing insights into the potential applications of 4-ethoxy-N-(...):
- Study on Anticancer Activity : A study published in the Egyptian Journal of Chemistry highlighted the synthesis and evaluation of various benzothiazole derivatives for anticancer properties. The findings suggested that modifications in the benzothiazole core significantly enhance anticancer activity ( ).
- Antimicrobial Evaluation : Research conducted at Virginia Commonwealth University examined the antimicrobial effects of benzothiazole derivatives, showing promising results against resistant bacterial strains ( ).
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of similar compounds, indicating their potential use in treating inflammatory diseases by modulating immune responses ( ).
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
